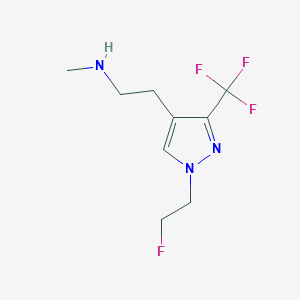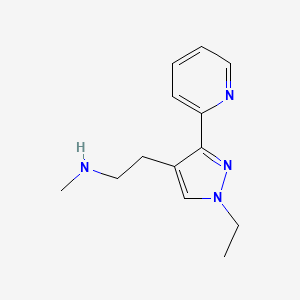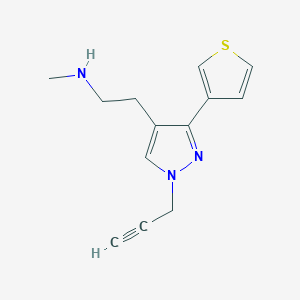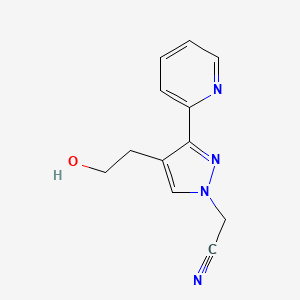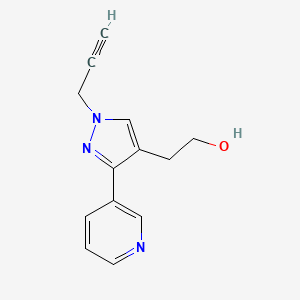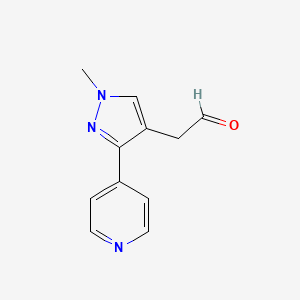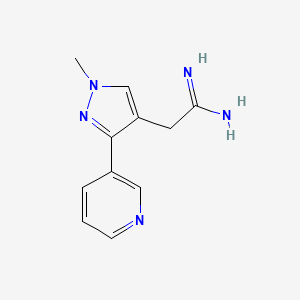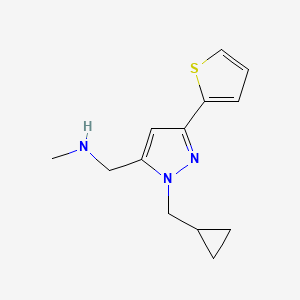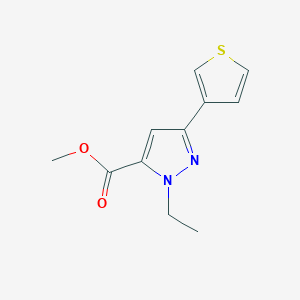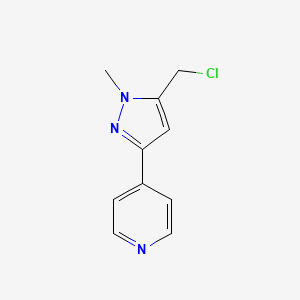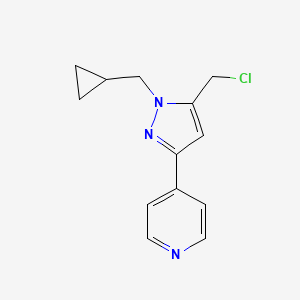
4-(5-(chlorométhyl)-1-(cyclopropylméthyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, also known as CMCPP, is an organic compound that has been studied for its potential applications in medicinal and scientific research. CMCPP has been found to have a wide variety of biological and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
Ce composé est utilisé dans la synthèse de divers composés pharmaceutiques. Sa structure est propice à la formation de la base de plusieurs médicaments, en particulier ceux qui peuvent interagir avec le système nerveux central ou servir d’inhibiteurs pour des enzymes ou des récepteurs spécifiques .
Développement de composés néonicotinoïdes
Les néonicotinoïdes sont une classe d’insecticides neuro-actifs chimiquement similaires à la nicotine. Le composé en question peut être utilisé pour synthétiser de nouveaux composés néonicotinoïdes, conduisant potentiellement à des solutions de lutte antiparasitaire plus efficaces en agriculture .
Applications antimicrobiennes
Les dérivés de la pyridine, y compris celui mentionné, ont été étudiés pour leurs propriétés antimicrobiennes. Ils peuvent être structurés pour cibler des voies microbiennes spécifiques et sont précieux dans le développement de nouveaux antibiotiques .
Recherche anti-cancéreuse
La fraction pyridine est une caractéristique commune de nombreux médicaments anticancéreux. Ce composé pourrait être un précurseur dans la synthèse de nouveaux agents anticancéreux, en particulier ceux qui ciblent des lignées cellulaires ou des tumeurs cancéreuses spécifiques .
Agents antipaludiques
Les composés contenant un cycle pyridine ont montré un potentiel dans le traitement du paludisme. Ils peuvent être conçus pour interférer avec le cycle de vie du parasite Plasmodium, offrant une voie potentielle pour de nouveaux médicaments antipaludiques .
Inhibiteurs de la cholinestérase
En tant qu’inhibiteur, ce composé pourrait être utilisé pour traiter des maladies comme la maladie d’Alzheimer en empêchant la dégradation du neurotransmetteur acétylcholine, améliorant ainsi la communication entre les cellules nerveuses .
Systèmes de délivrance de gènes
Les sels de pyridinium, qui peuvent être dérivés de ce composé, ont des applications en thérapie génique. Ils peuvent être utilisés pour créer des vecteurs qui délivrent du matériel génétique dans les cellules, une étape cruciale dans le traitement des maladies génétiques .
Science des matériaux
Les dérivés du composé peuvent être appliqués en science des matériaux, en particulier pour créer de nouveaux matériaux avec des propriétés électriques ou mécaniques spécifiques, utiles en électronique et en nanotechnologie .
Mécanisme D'action
The exact mechanism of action of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is still not fully understood. However, it is believed that the compound binds to certain proteins in the body, including certain G-protein coupled receptors (GPCRs). This binding is thought to activate or inhibit the activity of these proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as a number of other effects on the body’s metabolism and immune system. Additionally, 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has been found to have an effect on the central nervous system, and has been studied for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has a number of advantages and limitations for laboratory experiments. On the one hand, the compound is relatively stable and can be synthesized relatively easily. Additionally, it has a wide range of biological and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on the body. On the other hand, the exact mechanism of action of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is still not fully understood, and the compound can be toxic at high doses.
Orientations Futures
Given its potential applications in scientific research and medicine, there are a number of potential future directions for 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine. Further research is needed to fully understand the compound’s mechanism of action, as well as its potential uses in the treatment of various diseases. Additionally, research is needed to identify more efficient and cost-effective methods of synthesizing the compound. Finally, further research is needed to explore the potential uses of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine in other areas, such as drug delivery and drug design.
Propriétés
IUPAC Name |
4-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJVECGKFXFLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



